molecular formula C17H12F3N3O2 B5621058 2-(1-oxo-2(1H)-phthalazinyl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(1-oxo-2(1H)-phthalazinyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B5621058
M. Wt: 347.29 g/mol
InChI Key: FQHLFIQBBAZJEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to “2-(1-oxo-2(1H)-phthalazinyl)-N-[3-(trifluoromethyl)phenyl]acetamide” often involves multi-step chemical processes. For example, derivatives of phthalazine have been synthesized through methods such as Sonogashira cross-coupling, providing high yields and showcasing the chemical versatility of phthalazine-based compounds (Durgadas, Mukkanti, & Pal, 2013). Similarly, the synthesis of analogous structures, utilizing Suzuki coupling techniques, has been reported to yield a series of compounds with potential bioactivity (Kumar et al., 2019).

Molecular Structure Analysis

The molecular structure of phthalazine derivatives is characterized by spectroscopic and X-ray crystallography methods, revealing intricate details about their configuration and conformation. For instance, studies have detailed the crystal structure of related compounds, elucidating intermolecular hydrogen bonds and other structural features (Pan et al., 2016).

Chemical Reactions and Properties

Phthalazine derivatives participate in various chemical reactions, reflecting their reactivity and potential for further chemical modification. Research has explored C-H functionalization of phthalazinones, demonstrating methods for introducing substituents at specific positions on the phthalazine ring (Huestis, 2016). These reactions are crucial for diversifying the chemical and biological properties of these compounds.

Future Directions

The future directions for this compound could involve further studies to understand its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. It could also involve assessing its potential applications in various fields such as pharmaceuticals and agrochemicals .

properties

IUPAC Name

2-(1-oxophthalazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2/c18-17(19,20)12-5-3-6-13(8-12)22-15(24)10-23-16(25)14-7-2-1-4-11(14)9-21-23/h1-9H,10H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHLFIQBBAZJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Oxo-1H-phthalazin-2-yl)-N-(3-trifluoromethyl-phenyl)-acetamide

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